molecular formula C16H14Cl2N2OS B11560309 2-[(4-chlorobenzyl)sulfanyl]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide

2-[(4-chlorobenzyl)sulfanyl]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide

Cat. No.: B11560309
M. Wt: 353.3 g/mol
InChI Key: JQXDPSPSCUIKCJ-DJKKODMXSA-N
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Description

2-[(4-chlorobenzyl)sulfanyl]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide is an organic compound that features a combination of sulfanyl and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorobenzyl)sulfanyl]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of the hydrazide: The initial step involves the reaction of acetohydrazide with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. This reaction forms the intermediate 2-[(4-chlorobenzyl)sulfanyl]acetohydrazide.

    Condensation reaction: The intermediate is then subjected to a condensation reaction with 4-chlorobenzaldehyde under acidic conditions to yield the final product, 2-[(4-chlorobenzyl)sulfanyl]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazide group, converting it to the corresponding amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro or bromo derivatives of the original compound.

Scientific Research Applications

2-[(4-chlorobenzyl)sulfanyl]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorobenzyl)sulfanyl]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
  • 2-[(4-chlorobenzyl)sulfanyl]-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide
  • 2-[(4-chlorobenzyl)sulfanyl]-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-[(4-chlorobenzyl)sulfanyl]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H14Cl2N2OS

Molecular Weight

353.3 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C16H14Cl2N2OS/c17-14-5-1-12(2-6-14)9-19-20-16(21)11-22-10-13-3-7-15(18)8-4-13/h1-9H,10-11H2,(H,20,21)/b19-9+

InChI Key

JQXDPSPSCUIKCJ-DJKKODMXSA-N

Isomeric SMILES

C1=CC(=CC=C1CSCC(=O)N/N=C/C2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)NN=CC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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